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  • Product: 2-Bromo-5-methylthiazole-4-carbaldehyde
  • CAS: 1379318-90-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a versatile heterocyclic building block with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, safety protocols, plausible synthetic routes, and its utility as a scaffold for the development of novel therapeutic agents.

Core Compound Identification and Properties

Chemical Identity:

It is crucial to address a common point of confusion regarding the nomenclature and structure of this compound. While inquiries are sometimes made for "2-Bromo-5-methylthiazole-4-carbaldehyde," the commercially available and synthetically accessible isomer is 2-Bromo-4-methylthiazole-5-carbaldehyde . This guide will focus on the latter, for which extensive data is available.

Identifier Value
Chemical Name 2-Bromo-4-methylthiazole-5-carbaldehyde
CAS Number 933720-87-7
Molecular Formula C₅H₄BrNOS
Molecular Weight 206.06 g/mol
Synonyms 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde
Physical Form White to yellow or gray powder or crystals

Safety Data and Handling Protocols

2-Bromo-4-methylthiazole-5-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting. The following safety data is compiled from globally recognized sources.

GHS Hazard Classification:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[1][2] This approach is advantageous due to its use of readily available and relatively mild reagents.

Reaction Scheme:

G 2-Bromo-4-methylthiazole 2-Bromo-4-methylthiazole Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) 2-Bromo-4-methylthiazole->Vilsmeier Reagent (POCl3, DMF) Electrophilic Aromatic Substitution Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent (POCl3, DMF)->Iminium Salt Intermediate Hydrolysis (H2O) Hydrolysis (H2O) Iminium Salt Intermediate->Hydrolysis (H2O) 2-Bromo-4-methylthiazole-5-carbaldehyde 2-Bromo-4-methylthiazole-5-carbaldehyde Hydrolysis (H2O)->2-Bromo-4-methylthiazole-5-carbaldehyde

A proposed Vilsmeier-Haack formylation route.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-bromo-4-methylthiazole (1 equivalent) in a minimal amount of dry solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 2-bromo-4-methylthiazole-5-carbaldehyde relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[3][4]

Expected ¹H NMR (in CDCl₃):

  • Aldehydic Proton (-CHO): A singlet around δ 9.8-10.2 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the range of δ 180-190 ppm.

  • Thiazole Ring Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of 2-bromo-4-methylthiazole-5-carbaldehyde stems from the reactivity of its two key functional groups: the bromine atom at the 2-position and the aldehyde at the 5-position. The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds.[6][7]

Reaction Scheme:

G 2-Bromo-4-methylthiazole-5-carbaldehyde 2-Bromo-4-methylthiazole-5-carbaldehyde Arylboronic Acid Arylboronic Acid 2-Bromo-4-methylthiazole-5-carbaldehyde->Arylboronic Acid Pd Catalyst, Base 2-Aryl-4-methylthiazole-5-carbaldehyde 2-Aryl-4-methylthiazole-5-carbaldehyde Arylboronic Acid->2-Aryl-4-methylthiazole-5-carbaldehyde

A representative Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk tube, combine 2-bromo-4-methylthiazole-5-carbaldehyde (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (nitrogen or argon) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Reactions of the Aldehyde Group

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

  • Condensation Reactions: With active methylene compounds or amines to form more complex heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.[8]

Role in the Synthesis of Bioactive Molecules

Thiazole-containing compounds exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][9] 2-Bromo-4-methylthiazole-5-carbaldehyde is a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to functionalize both the 2- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.

Conclusion

2-Bromo-4-methylthiazole-5-carbaldehyde is a key heterocyclic intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its dual functionality allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of diverse molecular architectures. Adherence to strict safety protocols is paramount when handling this compound. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Retrieved February 15, 2026, from [Link]

  • Exp 4 - Suzuki Coupling Reaction | PDF. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.).
  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.). Retrieved February 15, 2026, from [Link]

  • Miryala, J., Morthad, M., & Battu, S. (2018). Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. Asian Journal of Chemistry, 31, 297-302. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved February 15, 2026, from [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017, October 2). PMC. [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (n.d.). Retrieved February 15, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. (n.d.). Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Technical Guide: Reactivity & Functionalization of the Aldehyde Group in 2-Bromo-5-Methylthiazole Scaffolds

Executive Summary: The Thiazole Linchpin[1] In the landscape of fragment-based drug discovery (FBDD), the 2-bromo-5-methylthiazole scaffold represents a "privileged structure"—a molecular framework capable of providing l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Linchpin[1]

In the landscape of fragment-based drug discovery (FBDD), the 2-bromo-5-methylthiazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its bifunctional orthogonality :

  • C2-Bromine: A handle for metal-catalyzed cross-coupling (

    
     or Pd-catalyzed).
    
  • Aldehyde (at C4 or C5): A highly reactive electrophile for rapid diversification via condensation or reductive amination.

This guide focuses on the reactivity of the aldehyde group within this scaffold, specifically addressing the challenge of maintaining chemo-selectivity in the presence of the labile C2-bromine atom. We will explore protocols that allow for the independent manipulation of these two sites, enabling the construction of complex heteroaryl libraries.

Electronic Landscape & Chemoselectivity

To design effective protocols, one must understand the electronic push-pull of the thiazole ring.

  • The Thiazole Sink: The thiazole ring is electron-deficient (π-excessive but inductively withdrawing). The nitrogen atom acts as an electron sink.

  • The C2-Bromine Effect: The bromine at the 2-position enhances the electrophilicity of the ring. However, it also renders the C2 position susceptible to nucleophilic attack.

  • The Aldehyde (C4/C5): The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the heteroaryl ring.

The Critical Challenge: When reacting the aldehyde with nucleophiles (e.g., amines for reductive amination), one must avoid:

  • Hydrolysis of the C2-Br: Occurs under harsh basic/aqueous conditions.

  • Nucleophilic displacement of C2-Br: Amines used for the aldehyde reaction can occasionally displace the bromine at high temperatures via

    
    .
    
Divergent Synthesis Pathway

The following diagram illustrates the strategic divergence possible with this scaffold.

ThiazoleReactivity Start 2-Bromo-x-methylthiazole- y-carbaldehyde RedAm Reductive Amination (Amine Formation) Start->RedAm R-NH2, STAB DCM, RT Knoevenagel Knoevenagel Condensation (Vinyl Formation) Start->Knoevenagel Malononitrile Cat. Base Suzuki Suzuki Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2, Pd(0) Base, Heat Prod_Amine 2-Bromo-thiazolyl-amine (Secondary Electrophile) RedAm->Prod_Amine Prod_Vinyl 2-Bromo-vinylthiazole (Michael Acceptor) Knoevenagel->Prod_Vinyl Prod_Biaryl Biaryl-Thiazole-Aldehyde Suzuki->Prod_Biaryl Prod_Amine->Suzuki Sequential Functionalization Prod_Biaryl->RedAm Sequential Functionalization

Figure 1: Divergent synthetic pathways for 2-bromo-thiazole carbaldehydes. The scaffold allows for orthogonal functionalization of the aldehyde (blue path) and the halide (red path).

Module 1: Reductive Amination (The Aldehyde Vector)

Reductive amination is the most reliable method for converting the thiazole aldehyde into a secondary or tertiary amine.

Mechanistic Insight

The reaction proceeds via an iminium ion intermediate. Because the thiazole ring is electron-withdrawing, the initial imine formation is rapid. However, the subsequent reduction requires a selective hydride source to avoid reducing the C2-Br (dehalogenation) or the thiazole ring itself.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB).[1]

  • Why: It is milder than

    
     and 
    
    
    
    . It reduces the iminium ion selectively in the presence of the aldehyde, preventing direct reduction of the starting material to the alcohol.
Protocol 1: Standard Reductive Amination

Target: Conversion of 2-bromo-4-methylthiazole-5-carbaldehyde to a secondary amine.

  • Imine Formation:

    • Dissolve 2-bromo-4-methylthiazole-5-carbaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Add the Primary Amine (1.1 equiv).

    • Optional: If the amine is a salt (e.g., HCl salt), add DIPEA (1.1 equiv).

    • Catalyst: Add Acetic Acid (1-2 drops) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor via TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 2–4 hours.

    • Note: Do not heat. Heating may promote

      
       displacement of the bromine by the amine.
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).[2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3][4]
      

Validation Data:

Parameter Condition Outcome
Solvent DCE or DCM Excellent solubility; non-protic to prevent side reactions.

| Reductant |


 | >90% yield; No dehalogenation observed. |
| Reductant  | 

| Risk of aldehyde reduction to alcohol (competitive). | | Temp | >50°C | Avoid. Increases risk of Br displacement by amine. |

Module 2: Knoevenagel Condensation (Vinyl Functionalization)

The aldehyde group is highly susceptible to condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient alkenes.

Protocol 2: Knoevenagel Condensation

Target: Synthesis of 2-bromo-5-(2,2-dicyanovinyl)-4-methylthiazole.

  • Setup:

    • Dissolve 2-bromo-4-methylthiazole-5-carbaldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol (0.2 M).

  • Catalysis:

    • Add a catalytic amount of Piperidine (0.1 equiv) or

      
      -Alanine  (for milder conditions).
      
  • Reaction:

    • Stir at RT.[5][6] The product often precipitates out of solution within 1–2 hours.

  • Purification:

    • Filter the precipitate and wash with cold ethanol. Recrystallize if necessary.

Module 3: Chemo-differentiation (Suzuki Coupling)

A common dilemma is whether to perform the Suzuki coupling before or after the aldehyde functionalization.

Recommendation: Suzuki First (in most cases).

  • Reasoning: The aldehyde is generally robust to standard Suzuki bases (

    
    , 
    
    
    
    ). However, amines generated from reductive amination can coordinate to Palladium, potentially poisoning the catalyst in subsequent steps. If you must do reductive amination first, protect the secondary amine (e.g., Boc) before the Suzuki step.
Protocol 3: Ligand-Free Suzuki Coupling

Target: Coupling of Phenylboronic acid to the C2 position.

  • Reagents:

    • Substrate: 2-bromo-thiazole scaffold (1.0 equiv).

    • Boronic Acid: Ar-

      
       (1.2 equiv).
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / XPhos for difficult substrates.
    • Base:

      
       (2.0 equiv, 2M aqueous solution).
      
    • Solvent: 1,4-Dioxane or DME.

  • Procedure:

    • Degas solvents with Argon/Nitrogen for 10 mins (Critical for Thiazoles).

    • Mix reactants in a sealed tube.

    • Heat to 80–90°C for 4–12 hours.

  • Note on Aldehydes:

    • If the aldehyde is present, avoid using strong hydroxide bases (NaOH, KOH) which can cause Cannizzaro disproportionation. Carbonates are safe.

References

  • Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides

    • Source: Chemical Society Reviews (RSC)[7]

    • Relevance: comprehensive overview on optimizing Pd-catalyzed cross-coupling on heteroaryl bromides, including thiazoles.
  • Reductive Amin

    • Source: Master Organic Chemistry / Common Organic Chemistry
    • Relevance: Validates the use of STAB ( ) as the preferred reagent for aldehyde-selective amination without affecting halogen substituents.
  • Synthesis and Reactivity of 2-bromo-4-methylthiazole-5-carbaldehyde

    • Source: ChemicalBook / BLD Pharm Product D
    • Relevance: Confirms the commercial availability and stability of the specific scaffold (CAS 933720-87-7) used in these protocols.
  • Knoevenagel Condens

    • Source: Organic Reactions (Wiley)
    • Relevance: Establishes the mechanism and base-catalysis requirements for condensing active methylenes with heteroarom

Sources

Foundational

A Comparative Technical Guide to 2-Bromo- and 2-Chloro-Thiazole-4-Carbaldehydes for Medicinal Chemistry

Executive Summary 2-Halo-thiazole-4-carbaldehydes are pivotal building blocks in the synthesis of biologically active compounds, with the thiazole motif being a privileged scaffold in medicinal chemistry.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Halo-thiazole-4-carbaldehydes are pivotal building blocks in the synthesis of biologically active compounds, with the thiazole motif being a privileged scaffold in medicinal chemistry.[1][2] This guide provides an in-depth technical comparison of two key analogues: 2-bromo-thiazole-4-carbaldehyde and 2-chloro-thiazole-4-carbaldehyde. While structurally similar, the choice of the halogen atom at the C2 position profoundly influences the molecule's reactivity, stability, and strategic utility in drug discovery and development. The 2-bromo analogue generally offers higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions.[3] Conversely, the 2-chloro analogue, while more robust, often requires more forceful conditions for similar transformations but can be advantageous for its lower cost and potential for selective, sequential reactions. This document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions when incorporating these versatile intermediates into their synthetic programs.

Introduction: The Strategic Importance of 2-Halothiazoles

The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[4][5] Its ability to engage in hydrogen bonding, its aromatic nature, and its rigid structure contribute to its frequent appearance in molecules targeting a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents.[4][6][7] Functionalization of the thiazole core is therefore a critical activity in drug discovery.

The 2-halo-thiazole-4-carbaldehyde scaffold offers two primary points for chemical elaboration: the aldehyde at the C4 position and the halogen at the C2 position. The aldehyde is a versatile handle for constructing complex side chains via reactions like reductive amination, Wittig reactions, and aldol condensations. The C2-halogen bond is the key to diversification of the thiazole core itself, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

This guide focuses on the nuanced yet critical differences imparted by a bromine versus a chlorine atom at the C2 position, providing a framework for strategic selection based on desired reactivity and synthetic goals.

Physicochemical and Spectroscopic Properties: A Comparative Overview

While both compounds are typically off-white to yellow crystalline solids, their physical properties show slight but notable differences. Understanding these properties is crucial for handling, storage, and reaction setup.

Table 1: Comparative Physicochemical and CAS Data

Property2-Bromo-thiazole-4-carbaldehyde2-Chloro-thiazole-4-carbaldehyde
Molecular Formula C4H2BrNOSC4H2ClNOS[6]
Molecular Weight 192.03 g/mol 147.59 g/mol [6]
Appearance White to yellow to light brown crystalline powder[7][8]Off-white to pale yellow solid[6]
Melting Point 126-132 °C[8]Data not consistently reported, but expected to be lower than the bromo-analogue.
CAS Number 5198-80-1[7]5198-79-8[6]
Storage Conditions 2-8°C[9]0-8 °C[6]

Note: Data is compiled from supplier information and may vary slightly between batches.

Spectroscopic analysis provides the definitive method for identification. While a full analysis is beyond the scope of this guide, key distinguishing features in ¹H NMR would be expected in the precise chemical shift of the C5-proton, which is influenced by the inductive effect of the adjacent C2-halogen.

Comparative Reactivity: The Halogen's Decisive Role

The primary distinction between the 2-bromo and 2-chloro analogues lies in the reactivity of the C2-X bond. This difference is most pronounced in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is fundamental to modern drug discovery for creating C-C, C-N, and C-O bonds.[10][11] The rate-limiting step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[12][13]

The C-Br bond is weaker than the C-Cl bond, resulting in a lower activation energy for this oxidative addition step. Consequently, 2-bromothiazoles are generally more reactive than their 2-chloro counterparts.[3] This has significant practical implications:

  • Milder Conditions: Reactions with the 2-bromo analogue can often be conducted at lower temperatures and with less reactive catalysts or bases.

  • Higher Yields: The increased reactivity frequently translates to higher yields and shorter reaction times.

  • Broader Scope: Some challenging couplings that fail with the 2-chloro substrate may proceed successfully with the 2-bromo version.

Conversely, the higher stability of the C-Cl bond means that 2-chlorothiazoles often require more forcing conditions: higher temperatures, stronger bases, and more specialized, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[14]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Parameter2-Bromo-thiazole-4-carbaldehyde2-Chloro-thiazole-4-carbaldehyde
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, SPhos, XPhosBuchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential.
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃, KOtBu (stronger bases often required)
Temperature 60 - 100 °C80 - 120 °C
General Reactivity HighModerate to Low

G cluster_bromo 2-Bromo-thiazole cluster_chloro 2-Chloro-thiazole Bromo C-Br Bond Bromo_Energy Lower Bond Dissociation Energy Bromo->Bromo_Energy inherent property Bromo_OA Faster Oxidative Addition to Pd(0) Bromo_Energy->Bromo_OA Bromo_Cond Milder Reaction Conditions (Lower Temp, Weaker Base) Bromo_OA->Bromo_Cond Chloro_OA Slower Oxidative Addition to Pd(0) Chloro C-Cl Bond Chloro_Energy Higher Bond Dissociation Energy Chloro->Chloro_Energy inherent property Chloro_Energy->Chloro_OA Chloro_Cond Harsher Reaction Conditions (Higher Temp, Stronger Base) Chloro_OA->Chloro_Cond

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient C2 carbon, displacing the halide. The thiazole ring's electron-withdrawing nature facilitates this attack.[15][16] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the subsequent expulsion of the leaving group restores aromaticity.[17]

In this mechanism, the relative reactivity is often governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon being attacked, rather than C-X bond strength. However, for halogens, the leaving group ability also plays a significant role. Generally, the C2 position of a thiazole is activated for nucleophilic attack by the adjacent ring nitrogen.[15] In many heteroaromatic systems, the order of leaving group ability is Br > Cl. This suggests that for many nucleophiles, the 2-bromo analogue will react faster or under milder conditions than the 2-chloro analogue.

This is particularly relevant for reactions with amines, thiols, or alkoxides to introduce diverse functional groups at the C2 position.[1]

Strategic Application in Drug Discovery

The choice between the 2-bromo and 2-chloro analogue is a strategic one, balancing reactivity, cost, and the overall synthetic plan.

Choose 2-Bromo-thiazole-4-carbaldehyde when:

  • Mild reaction conditions are paramount, especially if sensitive functional groups are present elsewhere in the molecule.

  • A challenging cross-coupling is required where the chloro-analogue is known to be unreactive.

  • Rapid analogue synthesis is the goal, and the higher reactivity can accelerate timelines.

Choose 2-Chloro-thiazole-4-carbaldehyde when:

  • Cost is a primary driver, as chloro-aromatics are often less expensive than their bromo counterparts.

  • High stability and robustness are needed for a multi-step synthesis where the C2-X bond must survive various transformations before being functionalized.

  • Sequential, site-selective reactions are planned. For instance, in a molecule containing both a 2-chlorothiazole and a more reactive aryl bromide, the aryl bromide can be selectively functionalized first under mild conditions, leaving the 2-chlorothiazole intact for a subsequent, more forceful coupling reaction.

G Start Synthetic Goal Defined Check_Sensitivity Are other functional groups sensitive? Start->Check_Sensitivity Check_Reactivity Is the required coupling known to be difficult? Check_Sensitivity->Check_Reactivity No Use_Bromo Select 2-Bromo Analogue Check_Sensitivity->Use_Bromo Yes Check_Cost Is cost a primary constraint? Check_Reactivity->Check_Cost No Check_Reactivity->Use_Bromo Yes Check_Sequential Is sequential coupling required? Check_Cost->Check_Sequential No Use_Chloro Select 2-Chloro Analogue Check_Cost->Use_Chloro Yes Check_Sequential->Use_Chloro Yes Consider_Chloro Consider 2-Chloro (Optimize Conditions) Check_Sequential->Consider_Chloro No

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-thiazole-4-carbaldehyde

Rationale: This protocol uses a standard palladium catalyst and a moderately strong carbonate base, which is typically sufficient for the reactive C-Br bond.

  • Reagent Setup: To an oven-dried reaction vessel, add 2-bromo-thiazole-4-carbaldehyde (1.0 eq.), the desired boronic acid or ester (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-thiazole-4-carbaldehyde

Rationale: This protocol employs a more advanced catalyst system (a palladium source plus a specialized, electron-rich biarylphosphine ligand) and a stronger base to overcome the higher activation barrier of the C-Cl bond.

  • Catalyst Pre-formation/Setup: In an oven-dried reaction vessel under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq.) and a suitable biarylphosphine ligand such as SPhos (0.10 eq.).

  • Reagent Addition: To this, add 2-chloro-thiazole-4-carbaldehyde (1.0 eq.), the desired boronic acid or ester (1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Ensure the vessel remains under a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection between 2-bromo- and 2-chloro-thiazole-4-carbaldehyde is a critical decision in the design of synthetic routes for novel therapeutics. The 2-bromo analogue provides a pathway of higher reactivity, often enabling milder conditions and facilitating difficult transformations. The 2-chloro analogue offers a more stable, cost-effective alternative that is ideal for robust, large-scale syntheses or strategies requiring differential reactivity. By understanding the fundamental principles of C-X bond reactivity outlined in this guide, medicinal chemists can better leverage these powerful building blocks to accelerate the discovery and development of new medicines.

References

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Published March 7, 2021. Available from: [Link]

  • Al-Gharabli, S. et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Published December 19, 2017. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. Available from: [Link]

  • Abuo-Rahma, G. E.-D. A. et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Published March 7, 2021. PMC. Available from: [Link]

  • NIH. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Amerigo Scientific. 4-Bromothiazole-2-carboxaldehyde (96%). Available from: [Link]

  • Harding, J. R. et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Published September 2, 2024. PMC. Available from: [Link]

  • Magano, J. & Dunetz, J. R. The Buchwald–Hartwig Amination After 25 Years. Published November 25, 2019. the University of Groningen research portal. Available from: [Link]

  • ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. Published August 6, 2025. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. Available from: [Link]

  • ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. Available from: [Link]

  • Al-Ostoot, F. H. et al. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Published July 30, 2025. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Published January 19, 2019. Available from: [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. Published November 25, 2019. Available from: [Link]

  • OUCI. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Published July 12, 2019. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Published February 2, 2025. Available from: [Link]

  • ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Published August 6, 2025. Available from: [Link]

  • Canadian Center of Science and Education. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution at the 2-Position of the Thiazole Ring

Introduction: The Privileged 2-Position of the Thiazole Scaffold The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Position of the Thiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic structure, arising from the interplay between the sulfur and nitrogen heteroatoms, imparts distinct reactivity at each position. The C2 position is particularly significant; it is the most electron-deficient carbon in the ring, making it a prime target for nucleophilic attack.[5][6] This inherent electrophilicity allows for the strategic introduction of a wide array of functional groups, enabling the modulation of a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth exploration of the primary mechanisms governing nucleophilic substitution at the 2-position of thiazoles. It offers detailed, field-proven protocols for common and advanced synthetic strategies, aimed at researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Part 1: Mechanistic Rationale and Strategic Considerations

Understanding the underlying mechanisms is critical for reaction design, optimization, and troubleshooting. Substitution at the 2-position of a thiazole ring, typically bearing a halogen leaving group, primarily proceeds via two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

The SNAr (Addition-Elimination) Pathway

The classical SNAr mechanism is a two-step process that leverages the intrinsic electron deficiency of the C2 carbon.[7][8][9]

  • Nucleophilic Attack: A nucleophile attacks the C2 carbon, which bears a suitable leaving group (typically a halogen). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[10]

  • Leaving Group Elimination: The aromaticity of the thiazole ring is restored through the expulsion of the leaving group, yielding the final substituted product.

The rate of this reaction is influenced by several factors:

  • Leaving Group Ability: The stability of the departing anion is key. The typical reactivity trend for halogens is F > Cl > Br > I, which can seem counterintuitive. While C-F bonds are strong, fluorine's high electronegativity makes the C2 carbon exceptionally electrophilic, accelerating the rate-determining nucleophilic attack step.[11] However, in many practical syntheses where bond cleavage becomes more significant, the order Br > Cl is often observed.

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile) are ideal as they solvate the counter-ion of the nucleophile without protonating the nucleophile itself, thus enhancing its reactivity.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start 2-Halothiazole + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Start->Meisenheimer Step 1: Addition (Rate-Determining) Product 2-Substituted Thiazole + Halide (X⁻) Meisenheimer->Product Step 2: Elimination (Fast) Catalytic_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate (Thiazolyl-Pd(II)-X) Pd0->OxAdd Oxidative Addition Transmetal Post-Transmetalation Intermediate (Thiazolyl-Pd(II)-Nu) OxAdd->Transmetal Transmetalation or Ligand Exchange Transmetal->Pd0 Regeneration Product 2-Substituted Thiazole Transmetal->Product Reductive Elimination Reactants 2-Halothiazole (R-X) + Nucleophile (Nu-M)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Part 2: Experimental Protocols and Application Notes

The following protocols are designed to be self-validating, with clear steps and rationales. All procedures involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Classical SNAr Amination of 2-Chlorothiazole

This protocol describes the direct displacement of a chlorine atom from the thiazole ring with a primary or secondary amine. It is a robust method suitable for a wide range of amine nucleophiles.

  • Principle: A 2-chlorothiazole is heated with an excess of the desired amine in a polar aprotic solvent. A base is often included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Materials:

    • Substituted 2-chlorothiazole (1.0 eq)

    • Alkyl or aryl amine (1.5 - 3.0 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chlorothiazole (e.g., 5.0 mmol, 1.0 eq), the amine (e.g., 7.5 mmol, 1.5 eq), and potassium carbonate (10.0 mmol, 2.0 eq).

    • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

    • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and stir for 10 minutes.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aminothiazole product.

  • Data Summary Table:

Entry2-HalothiazoleAmineBaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorothiazoleMorpholineK₂CO₃DMF1001292
22-Chloro-4-methylthiazoleBenzylamineDIPEAMeCN801685
32-BromothiazoleAnilineK₂CO₃NMP120878
Protocol 2: Microwave-Assisted SNAr for Accelerated Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. [12]

  • Principle: This method follows the same SNAr principle as Protocol 1 but utilizes a dedicated microwave reactor for rapid heating. This is particularly effective for less reactive substrates or high-throughput synthesis.

  • Materials:

    • Same as Protocol 1, but use a microwave-safe reaction vial with a crimp cap.

  • Step-by-Step Methodology:

    • Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-chlorothiazole (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq). [13] 2. Solvent Addition: Add DMF (3 mL). [13] 3. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes. [13]Hold at the target temperature and monitor pressure to ensure it remains within safe limits.

    • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. [13]Uncap the vial and pour the contents into ice-water (20 mL). [13] 5. Extraction & Purification: Follow steps 6-8 from Protocol 1.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromothiazole

This protocol is the method of choice for coupling challenging or sterically hindered amines, particularly anilines, and offers a broader substrate scope than traditional SNAr. [12][14]

  • Principle: A Pd(0) catalyst and a suitable phosphine ligand facilitate the coupling of a 2-bromothiazole with an amine in the presence of a strong base. The reaction must be conducted under a strictly inert atmosphere as the Pd(0) catalyst is oxygen-sensitive.

  • Materials:

    • Substituted 2-bromothiazole (1.0 eq)

    • Amine or Aniline (1.2 eq)

    • Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)

    • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-10 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous, degassed solvent: Toluene or Dioxane

    • Celite

  • Step-by-Step Methodology:

    • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or flask, add the Pd₂(dba)₃, Xantphos, and the base under an inert atmosphere (e.g., in a glovebox).

    • Reagent Addition: Add the 2-bromothiazole and the amine.

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Heating: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS (taking aliquots under a positive pressure of inert gas). Reactions are typically complete within 2-18 hours.

    • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Extraction & Purification: Concentrate the filtrate and purify the residue as described in steps 7-8 of Protocol 1.

Caption: General experimental workflow for 2-position thiazole functionalization.

Part 3: Trustworthiness and Validation

The protocols described herein are based on established and widely published methodologies. [12][13]To ensure the trustworthiness of results, the following validation steps are essential:

  • Reaction Monitoring: Always monitor reaction completion using a reliable technique like TLC or LC-MS to avoid incomplete conversion or degradation of the product.

  • Structural Confirmation: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Reproducibility: For novel substrates, it is advisable to run a small-scale test reaction to establish optimal conditions before committing to a larger scale.

By adhering to these principles of mechanistic understanding, careful experimental execution, and rigorous validation, researchers can confidently and efficiently perform nucleophilic substitutions at the 2-position of the thiazole ring, unlocking new avenues in chemical synthesis and drug discovery.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Chemical Reviews. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • Convenient and Reliable Routes Towards 2‐Aminothiazoles: Palladium‐Catalyzed versus Copper‐Catalyzed Aminations of Halothiazoles. Semantic Scholar. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct.co.in. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Bentham Science. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Catalytic Effects in Aromatic Nucleophilic Substitution Reactions. Reactions between I -Fluoro-2,4-dinitrobenzene and 2-Aminothi. RSC Publishing. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

  • CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Oxazoles, imidazoles, and thiazoles. Science Trove. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing. [Link]

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Application

The Versatile Intermediate: Application Notes for 2-Bromo-5-methylthiazole-4-carbaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic scaffolds form th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and among these, the thiazole nucleus holds a privileged position.[1] This document serves as a detailed guide to the applications and protocols for a key building block: 2-Bromo-5-methylthiazole-4-carbaldehyde . This versatile intermediate offers a unique combination of reactive sites, making it an invaluable tool in the synthesis of diverse and potent biologically active molecules, particularly in the realm of kinase inhibitors.

The Strategic Importance of the 2-Bromo-5-methylthiazole-4-carbaldehyde Scaffold

The utility of 2-Bromo-5-methylthiazole-4-carbaldehyde as a pharmaceutical intermediate stems from the distinct reactivity of its constituent parts: the thiazole ring, the bromo substituent, and the carbaldehyde group.

  • The Thiazole Core: The thiazole ring is a bioisostere for various functional groups and is found in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent scaffold for engaging with biological targets. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

  • The Bromo Substituent: The bromine atom at the 2-position is a key functional handle for introducing molecular diversity. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, and amino groups, which are often crucial for modulating the potency, selectivity, and pharmacokinetic properties of a drug candidate.

  • The Carbaldehyde Group: The aldehyde at the 4-position is a versatile functional group that can be transformed into a wide range of other functionalities. It is a precursor for the formation of imines (Schiff bases), alkenes (via Wittig-type reactions), alcohols, and carboxylic acids. Furthermore, it can participate in multi-component reactions to rapidly build molecular complexity.

This trifecta of reactive sites makes 2-Bromo-5-methylthiazole-4-carbaldehyde a powerful platform for the synthesis of compound libraries for high-throughput screening and for the rational design of targeted therapies.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of many diseases. The 2-aminothiazole scaffold, which can be readily accessed from 2-Bromo-5-methylthiazole-4-carbaldehyde, is a well-established pharmacophore in the design of kinase inhibitors.

Synthesis of Dasatinib Analogues

Dasatinib is a potent oral BCR-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While the commercial synthesis of Dasatinib itself may follow a different route, 2-bromothiazole derivatives are instrumental in the synthesis of its analogues for structure-activity relationship (SAR) studies and the development of next-generation inhibitors.[2][3][4]

The general approach involves the amidation of a 2-bromothiazole carboxylic acid derivative with an appropriate aniline, followed by a Buchwald-Hartwig amination to introduce the side chain.[2] Although the starting material in these published examples is the carboxylic acid, 2-Bromo-5-methylthiazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, thus serving as a valuable precursor.

Protocol 1: Oxidation of 2-Bromo-5-methylthiazole-4-carbaldehyde to 2-Bromo-5-methylthiazole-4-carboxylic acid

This protocol outlines a standard oxidation procedure to convert the aldehyde to the carboxylic acid, a key intermediate for the synthesis of many kinase inhibitors.

Materials:

  • 2-Bromo-5-methylthiazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (sodium chlorite, 2-methyl-2-butene, in a phosphate buffer)

  • Acetone or a suitable solvent system for Pinnick oxidation

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-Bromo-5-methylthiazole-4-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 1.1 eq) in water. Alternatively, for a milder and often higher-yielding reaction, employ Pinnick oxidation conditions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears.

  • Acidification: Acidify the mixture with dilute sulfuric acid to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-5-methylthiazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Expected Outcome:

This oxidation should provide the desired carboxylic acid in good to excellent yield, which can then be used in subsequent amide coupling reactions.

Building Blocks for p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[][] 2-aminothiazole derivatives have been explored as potent p38 MAPK inhibitors.[7] The aldehyde functionality of 2-Bromo-5-methylthiazole-4-carbaldehyde can be utilized to build the pharmacophore required for p38 inhibition.

Protocol 2: Reductive Amination to Introduce a Key Side Chain

Reductive amination of the aldehyde with a suitable amine is a direct method to introduce side chains that can interact with the kinase hinge region.

Materials:

  • 2-Bromo-5-methylthiazole-4-carbaldehyde

  • Primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mixture Preparation: To a solution of 2-Bromo-5-methylthiazole-4-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine (or iminium ion).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography.

Expected Outcome:

This protocol provides a straightforward method to synthesize N-substituted aminomethylthiazoles, which are valuable intermediates for further elaboration into potent kinase inhibitors.

Multi-component Reactions for Rapid Library Synthesis

Multi-component reactions (MCRs) are powerful tools in drug discovery as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. The aldehyde functionality of 2-Bromo-5-methylthiazole-4-carbaldehyde makes it an ideal substrate for several MCRs.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[8][9][10] This reaction is highly valuable for generating libraries of compounds for screening.

Protocol 3: Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of a dihydropyridine derivative using 2-Bromo-5-methylthiazole-4-carbaldehyde.

Materials:

  • 2-Bromo-5-methylthiazole-4-carbaldehyde

  • β-ketoester (e.g., ethyl acetoacetate, 2.0 eq)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia, 1.1 eq)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Bromo-5-methylthiazole-4-carbaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Expected Outcome:

This reaction will yield a 1,4-dihydropyridine with the 2-bromo-5-methylthiazole moiety at the 4-position. This product can be further oxidized to the corresponding pyridine, a common scaffold in medicinal chemistry.

Formation of Schiff Bases for Further Functionalization

The condensation of the aldehyde with primary amines to form Schiff bases is a fundamental transformation that opens up numerous possibilities for creating diverse molecular architectures.

Protocol 4: General Procedure for Schiff Base Formation

This protocol outlines the synthesis of a Schiff base from 2-Bromo-5-methylthiazole-4-carbaldehyde and a primary amine.

Materials:

  • 2-Bromo-5-methylthiazole-4-carbaldehyde

  • Primary amine (1.0 eq)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2-Bromo-5-methylthiazole-4-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux.

  • Reaction Monitoring: Monitor the formation of the Schiff base by TLC.

  • Isolation: The Schiff base product may precipitate upon cooling. If so, it can be collected by filtration and washed with cold ethanol. Otherwise, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

Expected Outcome:

This straightforward procedure yields the corresponding Schiff base, which can be a final product or an intermediate for further reactions, such as reduction to a secondary amine or cyclization to form other heterocyclic systems.

Data Presentation

PropertyValue
IUPAC Name 2-Bromo-5-methylthiazole-4-carbaldehyde
CAS Number 933720-87-7
Molecular Formula C₅H₄BrNOS
Molecular Weight 206.06 g/mol
Appearance White to yellow or gray powder or crystals
Storage Inert atmosphere, 2-8°C

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

G start 2-Bromo-5-methylthiazole-4-carbaldehyde oxidation Oxidation (e.g., Pinnick Oxidation) start->oxidation carboxylic_acid 2-Bromo-5-methylthiazole-4-carboxylic acid oxidation->carboxylic_acid amide_coupling Amide Coupling (with substituted aniline) carboxylic_acid->amide_coupling amide_intermediate Amide Intermediate amide_coupling->amide_intermediate cross_coupling Cross-Coupling (e.g., Buchwald-Hartwig) amide_intermediate->cross_coupling kinase_inhibitor Kinase Inhibitor Analogue cross_coupling->kinase_inhibitor

Caption: Synthetic pathway to kinase inhibitors.

Multi-component Reaction Strategy

G aldehyde 2-Bromo-5-methylthiazole-4-carbaldehyde hantzsch Hantzsch Pyridine Synthesis aldehyde->hantzsch ketoester β-Ketoester (2 eq) ketoester->hantzsch ammonia Ammonia Source ammonia->hantzsch dihydropyridine 1,4-Dihydropyridine Derivative hantzsch->dihydropyridine

Caption: Hantzsch synthesis workflow.

References

  • Li, J., et al. (2014). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 42(8), 1361-1372. Available at: [Link]

  • Li, J., et al. (2016). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical Biology & Drug Design, 88(5), 724-732. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available at: [Link]

  • Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(8), 1789-1794. Available at: [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available at: [Link]

  • Das, J., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(15), 1403-1411. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1236-1251. Available at: [Link]

  • Apsel, B., et al. (2008). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 51(20), 6473-6481. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-24. Available at: [Link]

  • O’Neill, P. M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1472. Available at: [Link]

  • Yilmaz, I., et al. (2013). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Letters in Drug Design & Discovery, 10(6), 557-565. Available at: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Kumar, S., & Singh, R. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4655. Available at: [Link]

  • Tianjin Yichuangcheng Pharmaceutical Technology Co., Ltd. Wittig reagents. Available at: [Link]

  • Solankee, A. N., & Patel, R. B. (2013). Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2-carbohydrzide and their derivatives as an antimicrobial agent. Advances in Applied Science Research, 4(5), 1-4. Available at: [Link]

  • Chimenti, F., et al. (2011). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 16(11), 9343-9359. Available at: [Link]

  • Singh, P., et al. (2020). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure, 1202, 127263. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and Characterization of Schiff base Compounds Produced from Benzidine with Different Aldehydes and Ketones as Anticancer Agents. Cellular and Molecular Biology, 71(3), 1-8. Available at: [Link]

  • Al-Jumaili, A. H. H. (2020). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. International Journal of Drug Delivery Technology, 10(2), 241-246. Available at: [Link]

Sources

Method

Application Note & Protocol: Selective Oxidation of 2-Bromo-5-methylthiazole-4-methanol

Abstract This document provides a comprehensive guide for the selective oxidation of the primary alcohol, 2-bromo-5-methylthiazole-4-methanol, to its corresponding carbaldehyde. The aldehyde, 2-bromo-5-methylthiazole-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary alcohol, 2-bromo-5-methylthiazole-4-methanol, to its corresponding carbaldehyde. The aldehyde, 2-bromo-5-methylthiazole-4-carbaldehyde, is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs, often utilized in the synthesis of complex molecular scaffolds. The primary challenge in this transformation is achieving high conversion to the aldehyde while preventing over-oxidation to the carboxylic acid. This guide details a robust and high-yielding protocol using Dess-Martin Periodinane (DMP), a mild and highly selective hypervalent iodine oxidant. An alternative protocol utilizing Swern oxidation is also discussed for contexts where cost and scalability are primary considerations.

Introduction: The Synthetic Challenge and Strategic Approach

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, for heteroaromatic substrates like 2-bromo-5-methylthiazole-4-methanol, the reaction demands careful selection of reagents to ensure chemoselectivity. The thiazole ring, while aromatic, contains sensitive functional groups and heteroatoms that can be susceptible to degradation or side reactions under harsh oxidative conditions. Furthermore, the desired aldehyde product can be readily over-oxidized to the corresponding carboxylic acid, reducing yield and complicating purification.

Several modern oxidation methods offer the requisite mildness and selectivity. These include:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its neutral pH, room temperature operation, high yields, and broad functional group tolerance.[1][2]

  • Swern Oxidation: A metal-free alternative that uses inexpensive dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride at cryogenic temperatures.[3][4]

  • Manganese Dioxide (MnO₂) Oxidation: Highly effective for allylic and benzylic alcohols, leveraging the stability of the radical intermediate.[5][6][7]

Our primary recommendation is the Dess-Martin Periodinane (DMP) oxidation . This choice is predicated on its exceptional reliability, operational simplicity, and minimal requirement for specialized equipment. The reaction proceeds efficiently at room temperature, and the workup is straightforward, making it an ideal method for research and development scales.[8][9]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism of Action

The Dess-Martin Periodinane is a hypervalent iodine (Iodine V) reagent that acts as a potent but gentle oxidant. The mechanism is a ligand exchange followed by an intramolecular elimination, which accounts for its high selectivity for alcohols.

The key steps are:

  • Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center, displacing one of the acetate ligands to form a diacetoxyalkoxyperiodinane intermediate.[1]

  • Proton Abstraction & Elimination: An acetate molecule acts as a base, abstracting the proton on the carbinol carbon (the carbon bearing the hydroxyl group). This initiates a concerted elimination, forming the aldehyde C=O double bond, and reducing the iodine center from I(V) to I(III).[8][9]

This pathway avoids harsh acidic or basic conditions and does not involve heavy metals, preserving the integrity of the bromo-thiazole core.

DMP_Mechanism cluster_start Step 1: Ligand Exchange cluster_elimination Step 2: Elimination Alcohol R-CH₂-OH (Substrate) Intermediate Diacetoxyalkoxy- periodinane Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane (DMP) AcOH1 Acetic Acid (byproduct) Intermediate->AcOH1 - Acetate Aldehyde R-CHO (Aldehyde Product) Base Acetate (Base) Base->Aldehyde + Intermediate Iodinane Reduced Iodinane Aldehyde->Iodinane AcOH2 Acetic Acid Aldehyde->AcOH2

Figure 1: Simplified mechanism of Dess-Martin Oxidation.
Materials and Reagents
ReagentGradeSupplier Example
2-Bromo-5-methylthiazole-4-methanol>97%Sigma-Aldrich
Dess-Martin Periodinane (DMP)Synthesis GradeSigma-Aldrich
Dichloromethane (DCM), Anhydrous>99.8%, <50 ppm H₂OAcros Organics
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Chemical
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR Chemicals
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeEMD Millipore
Silica Gel230-400 meshSorbent Tech.
Ethyl Acetate & HexanesHPLC GradeFisher Chemical

Safety Precaution: Dess-Martin Periodinane is shock-sensitive and can be explosive under certain conditions, particularly upon heating. Handle with care using plastic or wooden spatulas. Avoid grinding.

Quantitative Reaction Parameters

This table is based on a 1.0 mmol scale. Adjust quantities proportionally for different scales.

ComponentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-Bromo-5-methylthiazole-4-methanol208.082081.01.0
Dess-Martin Periodinane (DMP)424.145101.21.2
Dichloromethane (DCM)-10 mL--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylthiazole-4-methanol (208 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature (20-25°C) until the starting material is fully dissolved.

  • Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (510 mg, 1.2 mmol) to the stirred solution. The reaction is typically mildly exothermic. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Observation: The starting alcohol (lower Rf) will be consumed, and a new, less polar spot corresponding to the aldehyde (higher Rf) will appear. The reaction is typically complete within 1-3 hours.

  • Reaction Quench: Once the starting material is consumed as judged by TLC, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear and colorless.

  • Workup & Extraction:

    • Pour the mixture into a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine all organic layers.

    • Wash the combined organic phase with saturated aqueous NaHCO₃ (1 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • Collect fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-5-methylthiazole-4-carbaldehyde as a white to pale yellow solid.

Expected Results & Characterization
ParameterExpected Outcome
Product 2-Bromo-5-methylthiazole-4-carbaldehyde
Physical State White to pale yellow solid
Yield 85-95%
¹H NMR (CDCl₃) δ ~10.0 (s, 1H, -CHO), δ ~2.8 (s, 3H, -CH₃)
IR (KBr) ~1685 cm⁻¹ (C=O stretch, aldehyde), absence of broad O-H stretch from ~3300 cm⁻¹
Mass Spec (ESI+) m/z = 205.9/207.9 [M+H]⁺, showing characteristic bromine isotope pattern
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Incomplete Reaction 1. Wet solvent or glassware. 2. Degraded DMP.1. Ensure use of anhydrous solvent and oven-dried glassware. 2. Use a fresh bottle of DMP or test its activity on a simple alcohol.
Low Yield 1. Inefficient extraction. 2. Loss during chromatography.1. Perform an additional extraction of the aqueous layer. 2. Use a finer silica mesh and carefully monitor fractions by TLC.
Acidic Byproducts The reaction produces two equivalents of acetic acid.[2]For acid-sensitive substrates, add 1.5 equivalents of solid sodium bicarbonate along with the DMP at the start of the reaction.

Alternative Protocol: Swern Oxidation

The Swern oxidation is an excellent, cost-effective alternative to DMP, particularly for larger-scale syntheses.[3][10] It relies on the activation of DMSO with oxalyl chloride to form the reactive electrophilic sulfur species.

Core Principle: The alcohol attacks the activated DMSO species. A hindered, non-nucleophilic base (e.g., triethylamine) then facilitates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and CO₂/CO gases.[4][11][12]

Critical Considerations:

  • Temperature Control: The reaction must be maintained at -78°C (dry ice/acetone bath) during the addition of reagents to prevent side reactions.

  • Ventilation: The reaction produces carbon monoxide gas and the malodorous byproduct dimethyl sulfide. It MUST be performed in a well-ventilated fume hood.[4]

Swern_Workflow A 1. Activate DMSO with Oxalyl Chloride in DCM @ -78°C B 2. Add Alcohol Substrate (in DCM) dropwise @ -78°C A->B C 3. Add Triethylamine (Base) dropwise @ -78°C B->C D 4. Warm to Room Temp & Stir for 1 hour C->D E 5. Quench with Water & Standard Extractive Workup D->E F Purified Aldehyde E->F

Figure 2: General workflow for the Swern Oxidation protocol.

While a full step-by-step protocol is beyond the scope of this note, the workflow in Figure 2 outlines the critical sequence. The Swern oxidation offers excellent yields but demands more stringent control over reaction parameters compared to the DMP method.

References

  • Dess–Martin periodinane - Wikipedia. [Link]

  • Dess–Martin oxidation - Wikipedia. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. [Link]

  • Oxidation of Allylic and Benzylic Alcohols | PDF - Scribd. [Link]

  • Oxidation with Manganese Dioxide - TRUNNANO. [Link]

  • Manganese Dioxide - Common Organic Chemistry. [Link]

  • Swern Oxidation. [Link]

  • Swern oxidation - Wikipedia. [Link]

  • Swern Oxidation - Organic Chemistry Tutor. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Aldehyde Stability &amp; Handling

Subject: Preventing Oxidation & Degradation of Thiazole Carbaldehydes Ticket ID: TZL-ALD-OX-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary Thiazole carbaldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation & Degradation of Thiazole Carbaldehydes

Ticket ID: TZL-ALD-OX-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Thiazole carbaldehydes (specifically 2-formylthiazoles) are critical but notoriously unstable intermediates in medicinal chemistry. They possess a "dual-threat" instability profile:

  • Electronic Activation: The electron-deficient nature of the thiazole ring (similar to pyridine) makes the aldehyde carbonyl highly electrophilic, prone to hydration and polymerization.

  • Autoxidation: Like benzylic aldehydes, they are susceptible to radical-induced autoxidation to the corresponding carboxylic acid upon exposure to atmospheric oxygen.

This guide provides a self-validating workflow to synthesize, purify, and store these derivatives without degradation.

Module 1: Synthesis (The "Creation" Phase)

Goal: Generate the aldehyde without immediate over-oxidation to the carboxylic acid.

The Protocol: Dess-Martin Periodinane (DMP) Oxidation

Avoid Jones reagent or Permanganate; they are too harsh and will produce the acid. Swern oxidation is effective but the sulfur byproducts can be difficult to remove from thiazoles. Dess-Martin Periodinane (DMP) is the gold standard here for mild, chemoselective oxidation.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under a positive pressure of Argon.

  • Dissolution: Dissolve the thiazole alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

    • Note: DCM allows for easy workup, but ensure it is stabilized (amylene) or freshly distilled to avoid HCl traces.

  • Addition: Add DMP (1.2 equiv) in a single portion.

  • Reaction: Stir at RT. Most thiazole alcohols convert within 30–60 minutes .

    • Self-Validation Check: Spot TLC.[2] The alcohol (lower R_f) should disappear. The aldehyde (higher R_f) will appear. Use 2,4-DNP stain ; the aldehyde will turn an immediate bright yellow/orange.

  • The Critical Quench (Do not skip):

    • Dilute with Et₂O.

    • Pour into a 1:1 mixture of Sat. Na₂S₂O₃ (Sodium Thiosulfate) and Sat. NaHCO₃ .[3]

    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

Data: Oxidant Comparison
MethodYield (Typical)Risk of Over-OxidationWorkup DifficultySuitability for Thiazoles
DMP 85-95% Low Low (Biphasic wash)High
MnO₂60-80%LowHigh (Filtration issues)Moderate
Swern80-90%LowModerate (Stench)Moderate
Jones<40%HighN/ADo Not Use

Module 2: Purification (The "Bottleneck")

Issue: Aldehydes often decompose on acidic silica gel.

Troubleshooting Silica Chromatography

Standard silica gel is slightly acidic (pH ~5-6). This acidity catalyzes the formation of hemiacetals or accelerates oxidation.

The Fix: Neutralized Silica Protocol

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et₃N) to the slurry before packing the column.

  • Elution: Run the column with the Et₃N-spiked solvent system.

  • Speed: Flash chromatography should be completed in <20 minutes. Do not leave the aldehyde on the column overnight.

Module 3: Protection (The "Insurance" Phase)

Goal: Long-term stability if the aldehyde is not used immediately.

If you cannot use the aldehyde within 24 hours, protect it as an acetal.

Protocol: Cyclic Acetal Formation
  • Reagents: Thiazole aldehyde (1 equiv), Ethylene Glycol (5 equiv), p-Toluenesulfonic acid (PTSA, 0.05 equiv).

  • Solvent: Toluene (0.2 M).

  • Apparatus: Dean-Stark trap (essential to remove water and drive equilibrium).

  • Process: Reflux until water collection ceases (~2-4 hours).

  • Workup: Wash with Sat. NaHCO₃ to remove acid catalyst.

Module 4: Mechanism of Failure (Visualization)

Understanding why your compound degrades allows you to predict risks. The primary enemy is Radical Autoxidation .

Autoxidation cluster_0 Prevention Strategy Aldehyde Thiazole-CHO Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Initiator Initiator (Light/Metal) Initiator->Radical Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Air) Peroxy->Radical Abducts H form Aldehyde Acid Carboxylic Acid (Degradation Product) Peroxy->Acid Chain Reaction Inert Atmosphere Inert Atmosphere BHT (Scavenger) BHT (Scavenger)

Caption: Figure 1. Radical Autoxidation Cycle. The acyl radical reacts with atmospheric oxygen to form peroxy species, propagating the chain. BHT and Argon interrupt this cycle.

FAQ & Troubleshooting Guide

Q1: My aldehyde turned from a yellow oil to a red gum overnight. What happened?

  • Diagnosis: Polymerization or decomposition.[4] Thiazole aldehydes are electron-deficient; trace bases or acids can catalyze aldol-type condensations or polymerization.

  • Solution: Store under Argon at -20°C. If storing for >1 week, convert to the acetal.

Q2: I see the aldehyde spot on TLC, but after the column, I recovered <50% mass. Where did it go?

  • Diagnosis: Acid-catalyzed degradation on silica.

  • Solution: Did you use Triethylamine? If not, the silica likely "ate" your compound. See Module 2 . Alternatively, use neutral Alumina instead of silica.

Q3: Can I use DMSO for the oxidation?

  • Diagnosis: You are referring to Kornblum or Swern-type conditions.

  • Advice: Avoid DMSO if possible. Removing DMSO requires aqueous washes or high vacuum/heat, both of which stress the unstable aldehyde. DMP in DCM is superior because DCM evaporates at low temperature (30°C).

Q4: How do I confirm I have the aldehyde without running an NMR (which takes time)?

  • Validation:

    • TLC Stain: 2,4-DNP stain turns yellow/orange/red specifically for aldehydes/ketones.

    • IR Spectroscopy: Look for the sharp, strong carbonyl stretch around 1680–1700 cm⁻¹ (often shifted slightly lower due to conjugation with the thiazole ring).

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See: Dess-Martin Oxidation).[5]

  • Dondoni, A., & Marra, A. (2004). Thiazole-based synthetic methodology.[4][6][7][8][9][10] Chemical Reviews, 104(5), 2557-2600. (Authoritative review on thiazole reactivity).

  • Common Purification Issues. (n.d.). Silica Gel-Mediated Oxidation of Prenyl Motifs. National Institutes of Health (PMC). (Demonstrates silica oxidation risks).

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Thiazole Carbaldehyde Crystallization

Welcome to the technical support center for the crystallization of thiazole carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of thiazole carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Thiazole-containing compounds are pivotal in medicinal chemistry, and robust crystallization processes are essential for ensuring purity, stability, and desired physical properties.[1][2]

This resource provides foundational knowledge through frequently asked questions and offers in-depth troubleshooting for common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I begin selecting a solvent for my thiazole carbaldehyde?

A1: The initial solvent selection is a critical first step. The principle of "like dissolves like" is a good starting point.[3] Thiazole carbaldehydes are typically polar molecules, so you should start by screening a range of polar solvents. A suitable crystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4]

A systematic approach involves:

  • Small-Scale Solubility Tests: Test the solubility of a few milligrams of your compound in about 0.5 mL of various solvents at room temperature and then at the solvent's boiling point.

  • Ideal Characteristics: Look for a solvent that completely dissolves your compound near its boiling point but shows poor solubility at room temperature or upon cooling in an ice bath.[3]

  • Common Starting Solvents for Thiazoles: Consider solvents like ethanol, isopropanol, ethyl acetate, acetone, and toluene.[5]

Q2: What is a solvent/anti-solvent system, and when is it necessary?

A2: A solvent/anti-solvent system (or solvent pair) is used when no single solvent provides the ideal solubility profile. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.[6] This addition reduces the overall solubility of the solute, inducing supersaturation and crystallization.[6][7]

This method is particularly useful when your compound is either too soluble or not soluble enough in common single solvents. The key is that the two solvents must be miscible with each other.[3] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[3][5]

Q3: How does the chemical structure of my specific thiazole carbaldehyde derivative influence solvent choice?

A3: The substituents on the thiazole ring significantly impact its polarity, melting point, and potential for hydrogen bonding, all of which affect solubility.

  • Polar Substituents: Groups like nitro (-NO2) or additional heteroatoms will increase polarity, favoring more polar solvents.

  • Nonpolar Substituents: Alkyl or aryl groups will decrease polarity, suggesting solvents like toluene or a mixed system with hexane might be effective.[8]

  • Hydrogen Bonding: The presence of hydrogen bond donors or acceptors can be leveraged. Solvents that can participate in hydrogen bonding might be better solubilizers.[9]

Section 2: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: My compound "oils out" and does not crystallize.

Q: I see liquid droplets forming instead of solid crystals as the solution cools. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[10] This is often because the solution's temperature is above the compound's melting point when supersaturation is achieved, or the level of supersaturation is too high, kinetically favoring liquid-liquid phase separation.[10][11] Impurities can also lower the melting point of the mixture, contributing to this issue.[12][13] Oiled out products are often impure and rarely solidify into a proper crystalline form.[10][11]

Troubleshooting Protocol:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the supersaturation level upon cooling.[11]

  • Slow Down the Cooling: Rapid cooling is a common cause of high supersaturation.[14] Allow the solution to cool to room temperature slowly on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[11] Very slow cooling can favor crystal formation over oiling.[15]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This ensures that the solution is cooler when it becomes supersaturated, potentially below the melting point of your compound.[4]

  • Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the slightly cooled, saturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[16][17]

  • Change the Solvent System: If the problem persists, the solvent system is likely unsuitable. Re-screen for a solvent where the compound's solubility is lower, or switch to an anti-solvent method where supersaturation can be controlled more gradually.[17]

Issue 2: I'm getting very fine needles or powder, but I need larger crystals for analysis.

Q: My crystallization yields a solid, but the particles are too small for single-crystal X-ray diffraction. How can I encourage the growth of larger crystals?

A: The formation of small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth. This is typically caused by high levels of supersaturation, where many nuclei form rapidly, leaving little solute in the solution to contribute to the growth of existing crystals.[14]

Troubleshooting Protocol:

  • Minimize Supersaturation: The key to larger crystals is to maintain a low level of supersaturation for a longer period.[14]

    • Slower Cooling: As with oiling out, slow the cooling rate dramatically. A programmable heating mantle or a dewar flask can be used to achieve very slow cooling.

    • Reduce Solvent Evaporation: For evaporative crystallization methods, partially cover the vial to slow the rate of solvent evaporation.

  • Use a More Solubilizing Solvent System: Start with a solvent system where the compound is slightly more soluble. This will require a greater change in conditions (e.g., lower temperature) to induce crystallization, making it easier to control.

  • Employ a Maturation Step (Ostwald Ripening): Hold the crystalline slurry at a constant temperature for an extended period (hours to days). During this time, smaller, less stable crystals will re-dissolve and deposit onto larger, more stable crystals, leading to an overall increase in average crystal size.

  • Layering/Vapor Diffusion: For very small-scale, high-quality crystal growth, use a liquid-liquid or vapor diffusion setup. Dissolve your compound in a small amount of a good solvent and carefully layer a poor solvent on top. Alternatively, place the vial of your solution in a larger, sealed chamber containing the anti-solvent. The slow diffusion of the anti-solvent will gradually induce crystallization.

Issue 3: My crystal yield is consistently low.

Q: After filtration, I'm recovering very little of my compound. What are the likely causes and how can I improve the yield?

A: Low yield is most often caused by the compound having significant solubility in the cold solvent or by using an excessive amount of solvent during the dissolution step. [15]

Troubleshooting Protocol:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding even a small excess can keep a significant portion of your product in the mother liquor upon cooling.[15]

  • Ensure Complete Cooling: Cool the crystallization mixture thoroughly. After cooling to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Test the Mother Liquor: After filtering, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid remains, your compound is too soluble in that solvent at low temperatures.

  • Switch to an Anti-Solvent System: An anti-solvent can dramatically reduce the final solubility of your compound. After dissolving in a minimal amount of good solvent, add the anti-solvent until the solution becomes slightly cloudy (the cloud point), then warm slightly to re-dissolve and cool slowly.[3] This ensures you are close to the saturation point before cooling begins.

  • Check for Premature Crystallization: Ensure that you are not losing product due to premature crystallization during a hot filtration step. Use a pre-heated funnel and flask to prevent this.

Section 3: Experimental Protocols & Data

Protocol 3.1: Systematic Solvent Screening
  • Preparation: Place ~10-20 mg of your thiazole carbaldehyde into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the list in Table 3.1, starting with 0.2 mL.

  • Room Temperature Test: Vigorously stir or sonicate each tube. Note if the solid dissolves completely. If it does, that solvent is likely too good and will result in low recovery.[3]

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the mixture to the solvent's boiling point. Add solvent dropwise (up to a total of 1-2 mL) until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A good solvent is one that dissolves the compound when hot and produces a significant amount of crystalline precipitate upon cooling.[3] An ideal solvent will show a large difference in solubility between hot and cold conditions.

Table 3.1: Common Solvents for Crystallization
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water10010.280.1Good for polar compounds, often used as an anti-solvent.
Ethanol785.224.6Versatile polar protic solvent. Good for many heterocycles.
Isopropanol824.318.2Similar to ethanol, slightly less polar.
Acetonitrile826.237.5Polar aprotic, can be effective for moderately polar compounds.
Acetone565.420.7Volatile, good solvent but low boiling point can be a challenge.[9]
Ethyl Acetate774.36.0Medium polarity, good for compounds with ester-like features.[8]
Dichloromethane403.49.1Very volatile, often gives good crystals but can be lost from lattice.[9]
Toluene1112.32.4Good for less polar/aromatic compounds. Higher boiling point.
Heptane/Hexane98 / 690.01.9 / 1.9Nonpolar, almost always used as an anti-solvent.

Data compiled from various chemical reference sources.

Section 4: Visualizing the Process

Diagram 4.1: Workflow for Solvent System Optimization

This diagram outlines a logical decision-making process for selecting and optimizing a solvent system for crystallization.

CrystallizationWorkflow cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization Strategy cluster_end Phase 4: Outcome Start Start with Crude Thiazole Carbaldehyde Screen Screen Single Solvents (Protocol 3.1) Start->Screen Eval Evaluate Results Screen->Eval GoodSolvent Ideal Solvent Found? (Good solubility hot, poor solubility cold) Eval->GoodSolvent Check TooSoluble Too Soluble in All Solvents? GoodSolvent->TooSoluble No OptimizeSingle Optimize Cooling Crystallization (Slow cooling, seeding) GoodSolvent->OptimizeSingle Yes Insoluble Insoluble in Most Solvents? TooSoluble->Insoluble No AntiSolvent Select Anti-Solvent (e.g., Water, Hexane) TooSoluble->AntiSolvent Yes SolventPair Select Solvent Pair (e.g., Toluene/Heptane) Insoluble->SolventPair Yes End High-Quality Crystals OptimizeSingle->End OptimizeAnti Optimize Anti-Solvent Crystallization (Addition rate, temp.) AntiSolvent->OptimizeAnti OptimizeAnti->End OptimizePair Optimize Evaporative or Cooling Method SolventPair->OptimizePair OptimizePair->End Troubleshoot Troubleshoot (Oiling out, low yield, small crystals) End->Troubleshoot If issues persist

Caption: Decision workflow for selecting and optimizing a crystallization solvent system.

References

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? - Brainly. [Link]

  • SOP: CRYSTALLIZATION - UCT Science. [Link]

  • Guide for crystallization - Unknown Source. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Recrystallization (help meeeeee) - Reddit. [Link]

  • Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition - ACS Publications. [Link]

  • SUPERSATURATION AND THE STONE CRYSTALS - The University of Chicago Kidney Stone Program. [Link]

  • Particle Size and Shape Control in Crystallization Processes - University of Illinois Urbana-Champaign. [Link]

  • Supersaturation - Wikipedia. [Link]

  • Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials - PMC. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • Supersaturation and Crystallization - Harvard Natural Sciences Lecture Demonstrations. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester Department of Chemistry. [Link]

  • Antisolvent Crystallization - RM@Schools. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - LinkedIn. [Link]

  • Process development - Technobis Crystallization Systems. [Link]

  • Modelling and control of crystal purity, size and shape distributions in crystallization processes - Loughborough University Research Repository. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” - IJRPS. [Link]

  • Solvent selection for process development - Technobis Crystallization Systems. [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications - Journal of Chemical Engineering Research Updates. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. [Link]

  • Problems with Recrystallisations - University of York Chemistry Teaching Labs. [Link]

  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability - ACS Publications. [Link]

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester Department of Chemistry. [Link]

  • Crystallization of Organic Compounds - John Wiley & Sons. [Link]

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation - SciSpace. [Link]

  • 2-thiazole carboxaldehyde, 10200-59-6 - The Good Scents Company. [Link]

  • Cas 10200-59-6,1,3-Thiazole-2-carbaldehyde - LookChem. [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchGate. [Link]

  • Synthesis of Hydrazinyl–Thiazole Ester Derivatives, in Vitro Trypanocidal and Leishmanicidal Activities - Taylor & Francis. [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - University of Baghdad Digital Repository. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Thiazole Carbaldehyde Purity Analysis

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity analysis of thiazole carbaldehyde. As a vital heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity analysis of thiazole carbaldehyde. As a vital heterocyclic building block in medicinal chemistry, the purity of thiazole carbaldehyde directly impacts the safety and efficacy of resulting active pharmaceutical ingredients (APIs).[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, comparing the industry-standard Reversed-Phase (RP-HPLC) approach with the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC) technique for this specific application.

The entire process is framed within the context of the International Council for Harmonisation (ICH) guidelines, ensuring that the developed methods are robust, reliable, and regulatory-compliant.[2][3][4] The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing a stability-indicating purity method that is truly fit-for-purpose.

Part 1: The Foundation: Analyte Properties and Method Development Strategy

Before any practical work begins, a successful method development process is rooted in understanding the analyte and defining the analytical goals. This is the core principle of the modern lifecycle approach to analytical procedures, as outlined in ICH Q14.[2][5]

1.1. Physicochemical Profile of Thiazole Carbaldehyde

Thiazole carbaldehyde is a polar, hydrophilic molecule. Its structure, featuring a nitrogen and sulfur-containing aromatic ring and a reactive aldehyde group, dictates its chromatographic behavior. The aldehyde functional group is susceptible to oxidation to a carboxylic acid and can exist in equilibrium with its hydrate form in aqueous solutions.[6] Furthermore, the thiazole ring itself can be subject to degradation under harsh conditions.[7][8] These properties present a significant challenge for traditional RP-HPLC, where polar compounds often exhibit poor retention and elute near the solvent front.[9][10]

1.2. The Analytical Target Profile (ATP) and Method Development Workflow

The first step, as introduced in ICH Q14, is to define the Analytical Target Profile (ATP).[2][5] For a purity method, the ATP would stipulate that the procedure must be able to accurately quantify thiazole carbaldehyde and resolve it from all potential impurities and degradation products above a certain reporting threshold (e.g., 0.05%).

With the ATP established, a systematic workflow is employed. This process begins with screening different chromatographic conditions (columns, mobile phases) and proceeds through optimization to a final, validated method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Lifecycle ATP Define Analytical Target Profile (ATP) (ICH Q14) Properties Assess Analyte Physicochemical Properties ATP->Properties Informs Screening Column & Mobile Phase Screening (RP-HPLC vs. HILIC) Properties->Screening Guides Optimization Parameter Optimization (Gradient, pH, Temp.) Screening->Optimization Forced_Deg Forced Degradation Study (ICH Q1B) Optimization->Forced_Deg Tests Specificity Validation Method Validation (ICH Q2(R2)) Optimization->Validation Forced_Deg->Optimization Requires Re-Opt. Lifecycle Continuous Monitoring & Lifecycle Management Validation->Lifecycle

Caption: HPLC Method Development Workflow, guided by ICH principles.

Part 2: A Tale of Two Techniques: RP-HPLC vs. HILIC

The central challenge in analyzing thiazole carbaldehyde is achieving adequate retention on the stationary phase. We will compare two fundamentally different, yet complementary, approaches.

2.1. Method A: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the dominant separation technique in the pharmaceutical industry due to its versatility and reproducibility.[11] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[12] For non-polar compounds, this works exceptionally well. However, for a polar analyte like thiazole carbaldehyde, this approach can be problematic.

  • Initial Observations: When screened on a standard C18 column with a typical water/acetonitrile mobile phase, thiazole carbaldehyde shows minimal retention, eluting very close to the column's void volume. This makes quantification unreliable and separation from other polar impurities nearly impossible.

  • Optimization Strategy 1: Highly Aqueous Mobile Phases: One solution is to use a mobile phase with a very high percentage of water (>95%). However, this can lead to a phenomenon known as "phase collapse" or "ligand folding" on traditional C18 columns, resulting in a sudden loss of retention and poor reproducibility.[13] Using specialized "aqueous stable" C18 columns (often with polar-embedded or polar-endcapping technologies) can mitigate this issue.[14]

  • Optimization Strategy 2: Ion-Pairing Chromatography: Adding an ion-pairing reagent can increase the retention of polar compounds.[6] However, these reagents can be difficult to remove from the column, are often incompatible with mass spectrometry (MS), and can complicate method development.[10]

2.2. Method B: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative specifically designed for the retention and separation of highly polar compounds.[15][16] It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[17]

  • Mechanism of Action: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase, which is the opposite of RP-HPLC.[16][17]

  • Advantages for Thiazole Carbaldehyde: This approach provides excellent retention for thiazole carbaldehyde, moving it away from the solvent front and allowing for superior resolution from polar impurities. HILIC offers an orthogonal (different) selectivity compared to RP-HPLC, which is highly beneficial in purity analysis.[18] Furthermore, the high organic content of the mobile phase is advantageous for MS detection, should it be required for impurity identification.

Part 3: Performance Data and Experimental Protocols

To demonstrate the practical differences, a forced degradation study was performed on a sample of thiazole carbaldehyde. The sample was subjected to oxidative stress (hydrogen peroxide), which is known to convert the aldehyde to its corresponding carboxylic acid, a key potential impurity. The degraded sample was then analyzed using optimized RP-HPLC and HILIC methods.

3.1. Comparative Performance Data

ParameterMethod A: RP-HPLC (Polar-Embedded C18)Method B: HILIC (Amide Phase)Acceptance Criteria
Retention Time (t_R) of Thiazole Carbaldehyde 2.1 min5.8 min> 2x void time
Retention Time (t_R) of Thiazole Carboxylic Acid 1.8 min8.2 min-
Resolution (R_s) between Analyte and Impurity 1.64.5R_s > 1.5
Tailing Factor (T_f) for Thiazole Carbaldehyde 1.41.10.8 < T_f < 1.5
Theoretical Plates (N) for Thiazole Carbaldehyde 4,50011,200> 2000

Analysis of Results: The data clearly shows the superiority of the HILIC method for this specific application. While the optimized RP-HPLC method meets the minimum resolution criteria, the resolution is significantly greater with HILIC. The HILIC method also provides much better retention and a significantly more efficient and symmetrical peak for the main analyte, as indicated by the higher theoretical plate count and ideal tailing factor.

3.2. Recommended Experimental Protocol: HILIC Method

This protocol outlines the validated HILIC method for the purity analysis of thiazole carbaldehyde.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-12 min: 0% to 20% B (linear)

    • 12-13 min: 20% to 0% B (linear)

    • 13-18 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Diluent: 90:10 Acetonitrile:Water (v/v).

  • Standard Solution: Accurately weigh and dissolve thiazole carbaldehyde in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

3.3. Method Validation Framework

The developed HILIC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[5][19] The validation protocol must assess the following parameters[3][20]:

  • Specificity: Demonstrated through forced degradation studies, ensuring the peak is free from interference from impurities, degradants, and placebo components.

  • Linearity: Assessed across a range of concentrations (e.g., 50% to 150% of the nominal concentration) to demonstrate a direct relationship between concentration and detector response.

  • Accuracy: Determined by analyzing samples with known amounts of analyte (spiking) and expressed as percent recovery.

  • Precision: Evaluated at different levels (repeatability, intermediate precision) to show the closeness of agreement between a series of measurements.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.

  • Robustness: Deliberate, small variations in method parameters (e.g., pH, column temperature, mobile phase composition) are made to assess the method's reliability during normal usage.

Conclusion and Recommendation

While RP-HPLC is an indispensable tool in analytical chemistry, this comparative guide demonstrates its limitations when analyzing highly polar compounds like thiazole carbaldehyde. Standard C18 columns fail to provide adequate retention, and while specialized polar-compatible RP columns can achieve baseline compliance, they are not the optimal solution.

The Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a scientifically superior approach. It delivers significantly better retention, higher resolution from key impurities, and improved peak shape. This leads to a more robust, reliable, and accurate purity method, which is paramount in a regulated drug development environment. For researchers tasked with the purity analysis of thiazole carbaldehyde and other similar polar heterocyclic compounds, adopting a HILIC-based strategy is strongly recommended as the primary path for method development.

References

  • ICH Q14: Analytical Procedure Development . International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Corporation. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom Limited. [Link]

  • Polar Compounds . SIELC Technologies. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique . ResearchGate. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]

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  • Separation of Thiazole on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Why HILIC is what your polar compounds need for purification . BUCHI. [Link]

  • HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent Technologies. [Link]

  • HILIC Columns for Polar Separations . PolyLC. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Academia.edu. [Link]

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  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . ACS Omega. [Link]

  • RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 . National Center for Biotechnology Information. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Waters Corporation. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC . U.S. Environmental Protection Agency. [Link]

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  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method . National Center for Biotechnology Information. [Link]

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Comparative

A Researcher's Guide to Identifying the Thiazole Aldehyde Group via IR Spectroscopy: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth analysis of the characteristic IR spectroscopic peaks for an aldehyde group attached to a thiazole ring, a common moiety in pharmaceuticals and specialty chemicals. We will explore the expected vibrational frequencies, compare them with other aldehyde-containing structures, and provide a protocol for acquiring high-quality data.

The Vibrational Fingerprint of Thiazole Aldehyde

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its chemical bonds. For a thiazole aldehyde, we are primarily interested in the vibrations of the aldehyde group (-CHO) and how they are influenced by the electronic properties of the aromatic thiazole ring.

The key characteristic absorptions for an aldehyde group are the C=O (carbonyl) stretching vibration and the C-H stretching vibration of the aldehyde proton.[1][2][3] The position of these peaks in the IR spectrum is highly sensitive to the molecular environment.

Key Diagnostic Peaks for Thiazole Aldehyde
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aldehydic C-H Stretch~2850-2700Medium, often two bandsThe appearance of a pair of bands, often referred to as a Fermi doublet, is highly characteristic of aldehydes.[4] One of these bands, typically around 2720 cm⁻¹, is particularly diagnostic as it appears in a region with few other absorptions.[3]
Carbonyl (C=O) Stretch~1710-1685Strong, SharpThe thiazole ring is an aromatic heterocycle that engages in conjugation with the aldehyde's carbonyl group. This conjugation delocalizes the pi-electrons, which weakens the C=O double bond and lowers its stretching frequency compared to a saturated aliphatic aldehyde (which typically appears at 1740-1720 cm⁻¹).[1][3]
Thiazole Ring Vibrations~1600-1400Medium to WeakThe IR spectrum will also display peaks corresponding to the C=C and C=N stretching vibrations within the thiazole ring. These are typically found in the fingerprint region and can be complex.[5]
C-S Stretching Vibration~712-656VariableThe carbon-sulfur bond in the thiazole ring will also have a characteristic stretching frequency, though its intensity can vary.[6]

Comparison with Other Aldehydes

To truly appreciate the spectral features of a thiazole aldehyde, a comparison with other aldehydes is instructive:

Compound TypeAldehydic C-H Stretch (cm⁻¹)Carbonyl (C=O) Stretch (cm⁻¹)Rationale for C=O Shift
Saturated Aliphatic Aldehyde ~2830-2695~1740-1720No conjugation; the C=O bond has more double bond character.
α,β-Unsaturated Aldehyde ~2850-2700~1710-1685Conjugation with the C=C double bond lowers the C=O stretching frequency.[3]
Benzaldehyde (Aromatic Aldehyde) ~2820 and ~2720~1705Conjugation with the benzene ring reduces the C=O bond order.[1][4]
Thiazole Aldehyde ~2850-2700 ~1710-1685 The thiazole ring acts as an aromatic system, leading to conjugation and a lowering of the C=O frequency, similar to other aromatic aldehydes.

The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring can also influence the carbonyl stretching frequency. However, the dominant effect is typically the resonance (conjugation) effect, which leads to the observed decrease in frequency.

Experimental Protocol for IR Spectroscopy of Thiazole Aldehydes

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a thiazole aldehyde sample.

Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory

  • Thiazole aldehyde sample (liquid or solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂ and water vapor) and instrumental noise.

  • Sample Application:

    • For liquid samples: Place a single drop of the thiazole aldehyde directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer's software to identify and label the key peaks corresponding to the aldehydic C-H stretch and the C=O stretch.

    • Compare the obtained peak positions with the expected values provided in this guide and in authoritative spectral libraries.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Visualizing the Spectroscopic Relationship

The following diagram illustrates the logical workflow for identifying a thiazole aldehyde based on its key IR spectral features.

G Workflow for IR Identification of Thiazole Aldehyde cluster_0 Primary Diagnostic Region cluster_1 Confirmatory & Fingerprint Region A C=O Stretch (1710-1685 cm⁻¹) Conclusion Confirmation of Thiazole Aldehyde Moiety A->Conclusion B Aldehydic C-H Stretch (Fermi Doublet, ~2850-2700 cm⁻¹) B->Conclusion C Thiazole Ring Vibrations (C=C, C=N, ~1600-1400 cm⁻¹) D C-S Stretch (~712-656 cm⁻¹) Start Acquire IR Spectrum Analysis Analyze Spectrum Start->Analysis Analysis->A Strong, Sharp Peak? Analysis->B Medium Doublet? Analysis->C Supporting Evidence Analysis->D Supporting Evidence

Caption: Logical workflow for identifying a thiazole aldehyde using its characteristic IR peaks.

Trustworthiness and Self-Validation

The protocols and data presented in this guide are designed to be self-validating. The presence of both the characteristic C=O stretch in the specified region and the aldehydic C-H Fermi doublet provides a high degree of confidence in the identification of an aldehyde functional group. The specific position of the C=O stretch, when compared to reference compounds, allows for the deduction of the conjugating thiazole ring system. For unequivocal identification, it is always recommended to use complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

  • Babu, S. S., et al. (2018). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. Science Alert. Available at: [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Available at: [Link]

  • McMurry, J. (2019). Organic Chemistry (10th ed.). Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Heterocyclic Aldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise quantification of halogens, particularly bromine, within heterocyclic aldehydes is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise quantification of halogens, particularly bromine, within heterocyclic aldehydes is paramount. These moieties are integral to a vast array of bioactive molecules and functional materials, where the presence and concentration of bromine can dictate everything from therapeutic efficacy and metabolic fate to material properties. The accurate determination of bromine content is therefore not a trivial pursuit but a cornerstone of quality control, regulatory compliance, and fundamental research.

This guide provides an in-depth comparison of the primary analytical techniques and commercially available standards for the elemental analysis of brominated heterocyclic aldehydes. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale behind methodological choices, ensuring a robust and validated analytical workflow.

The Analytical Imperative: Why Bromine Quantification Matters

Brominated heterocyclic aldehydes are a class of organic compounds with significant applications in drug discovery and development. The bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, precise and accurate measurement of bromine content is critical for:

  • Stoichiometric Verification: Confirming the successful synthesis and purity of the target compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Regulatory Submission: Providing essential data for Chemistry, Manufacturing, and Controls (CMC) documentation required by regulatory agencies such as the FDA and EMA.

  • Material Science: Ensuring the desired properties of brominated polymers and other advanced materials.

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique for bromine determination is contingent upon several factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. Here, we compare three prevalent methods: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF).

Methodology Comparison
FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF)
Principle Sample combustion followed by ion chromatographic separation and conductivity detection of the resulting bromide ions.[1]Sample digestion and ionization in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of bromine isotopes.[2][3]Excitation of the sample with X-rays and detection of the characteristic secondary X-rays emitted by bromine atoms.
Sample State Solid, liquid, gas[1]Primarily liquid, requires digestion of solid samples.[2][3]Solid, liquid, powder
Destructive? YesYesNo
Sensitivity ppm to % levels[1]ppb to ppm levels[2][3]ppm to % levels
Throughput Moderate to High (automated systems available)High (with autosampler)High
Matrix Effects Minimal, as the matrix is destroyed during combustion.Can be significant, requiring matrix-matched standards or internal standards.Can be significant (e.g., particle size, sample thickness).
Interferences Co-eluting anions.Isobaric and polyatomic interferences (e.g., from argon plasma).[3]Spectral overlap from other elements.
Instrumentation Cost ModerateHighLow to Moderate
Expert Insights on Method Selection
  • Combustion Ion Chromatography (CIC) stands out for its robustness and ability to handle a wide range of sample types with minimal matrix effects.[1] The complete combustion of the sample matrix simplifies the subsequent analysis, making it a reliable "gold standard" for many applications.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers unparalleled sensitivity, making it the method of choice for trace and ultra-trace analysis.[2][3] However, the requirement for complete sample digestion can be a source of error and contamination if not performed meticulously.

  • X-ray Fluorescence (XRF) is a rapid and non-destructive technique, ideal for high-throughput screening and quality control where sample preservation is important. Its performance can be affected by the physical properties of the sample, necessitating careful sample preparation for quantitative analysis.

Comparison of Commercially Available Elemental Analysis Standards

The foundation of accurate elemental analysis lies in the use of appropriate and well-characterized standards. Certified Reference Materials (CRMs) produced by accredited organizations provide metrological traceability and are essential for method validation and quality control. While CRMs specifically for brominated heterocyclic aldehydes are not widely available, several brominated organic compounds and inorganic bromide standards can be utilized.

StandardSupplierCertified Value (Bromine)UncertaintyMatrixAccreditation
4-Bromobenzoic Acid OAS Elemental MicroanalysisTheoretical ValueNot specified as certified for BrSolid (Organic)ISO/IEC 17025 for C, H, O[4]
Bromobenzene CRM CPAchem99.9% Purity± 0.1%Liquid (Organic)ISO 17034, ISO/IEC 17025[5]
Bromide Standard Solution Sigma-Aldrich (Certipur®)1000 mg/LVaries by lotLiquid (Aqueous)ISO 17034, ISO/IEC 17025[6]
PP Resin Pellet for Bromine LGC StandardsVaries by productVaries by productSolid (Polymer)ISO 17034[7]

Note: The theoretical bromine content of 4-Bromobenzoic Acid (C₇H₅BrO₂) is approximately 39.75%. While not certified for bromine, its high purity and well-defined stoichiometry make it a suitable in-house standard for method development and validation when a certified organic bromine standard is unavailable.

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthiness and reproducibility, the following detailed protocols are provided for the analysis of a solid brominated heterocyclic aldehyde sample.

Workflow for Elemental Analysis of Brominated Heterocyclic Aldehydes

cluster_sample Sample Reception & Preparation cluster_cic Combustion Ion Chromatography (CIC) cluster_icpms Inductively Coupled Plasma Mass Spectrometry (ICP-MS) cluster_xrf X-ray Fluorescence (XRF) Sample Solid Brominated Heterocyclic Aldehyde Homogenize Homogenize Sample (Mortar & Pestle) Sample->Homogenize Weigh Accurately Weigh ~1-5 mg Homogenize->Weigh Pelletize Press into a Pellet Homogenize->Pelletize Combustion Combustion at 1000°C in O₂ Stream Weigh->Combustion Digestion Microwave Digestion with HNO₃ Weigh->Digestion Absorption Absorption of HBr in H₂O₂ Solution Combustion->Absorption Injection Injection into IC System Absorption->Injection Separation Anion Exchange Separation Injection->Separation Detection_CIC Conductivity Detection Separation->Detection_CIC Quantification_CIC Quantification vs. Bromide Standards Detection_CIC->Quantification_CIC Dilution Dilution with Deionized Water Digestion->Dilution Aspiration Aspiration into ICP-MS Dilution->Aspiration Ionization Ionization in Argon Plasma Aspiration->Ionization Detection_ICPMS Mass Spectrometric Detection (m/z 79, 81) Ionization->Detection_ICPMS Quantification_ICPMS Quantification vs. Bromine Standards Detection_ICPMS->Quantification_ICPMS Analysis_XRF XRF Analysis Pelletize->Analysis_XRF Quantification_XRF Quantification vs. Matrix-Matched Standards Analysis_XRF->Quantification_XRF

Caption: Generalized workflow for the elemental analysis of brominated heterocyclic aldehydes.

Protocol 1: Bromine Determination by Combustion Ion Chromatography (CIC)

This protocol is designed for the accurate quantification of bromine in a solid organic matrix.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the homogenized solid sample into a ceramic or quartz boat.

  • Instrument Setup:

    • Set the combustion furnace temperature to 1000°C.

    • Use a suitable absorption solution, such as 50-100 ppm hydrogen peroxide in deionized water, to ensure the conversion of all bromine species to bromide.

    • Equilibrate the ion chromatography system with an appropriate eluent (e.g., potassium hydroxide) for anion analysis.

  • Combustion and Absorption:

    • Introduce the sample boat into the combustion tube.

    • The sample is combusted in a stream of oxygen, and the resulting gases are passed through the absorption solution.

  • Chromatographic Analysis:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The bromide is separated from other anions on an anion-exchange column.

    • The concentration of bromide is determined by a conductivity detector.

  • Quantification:

    • Prepare a calibration curve using certified bromide standard solutions.

    • The bromine content in the original solid sample is calculated based on the measured bromide concentration and the initial sample weight.

Protocol 2: Bromine Determination by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol is suitable for trace-level bromine analysis.

  • Sample Digestion (Microwave-Assisted):

    • Accurately weigh approximately 10-50 mg of the homogenized solid sample into a clean microwave digestion vessel.

    • Add a suitable volume of concentrated nitric acid (e.g., 5-10 mL).

    • Seal the vessel and place it in the microwave digestion system.

    • Apply a suitable temperature program to ensure complete digestion of the organic matrix.

  • Sample Dilution:

    • After cooling, carefully open the digestion vessel and quantitatively transfer the digest to a volumetric flask.

    • Dilute to the final volume with deionized water. A further dilution may be necessary to bring the bromine concentration within the linear range of the instrument.

  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters for bromine analysis, paying close attention to the plasma conditions and the use of a collision/reaction cell to minimize polyatomic interferences on bromine isotopes (m/z 79 and 81).

  • Analysis:

    • Aspirate the diluted sample digest into the ICP-MS.

    • Monitor the signals for ⁷⁹Br and ⁸¹Br.

  • Quantification:

    • Prepare a calibration curve using certified bromine standard solutions, matrix-matched to the acid concentration of the samples.

    • The use of an internal standard (e.g., Rhodium) is recommended to correct for matrix effects and instrument drift.

Protocol 3: Bromine Determination by X-ray Fluorescence (XRF)

This protocol is ideal for rapid screening and can be quantitative with proper calibration.

  • Sample Preparation:

    • For quantitative analysis, the sample must be homogeneous. Grind the solid sample to a fine powder (typically < 75 µm).

    • Press the powder into a pellet using a hydraulic press. The use of a binder may be necessary for some samples to create a stable pellet.

  • Instrument Setup:

    • Select the appropriate X-ray tube settings (voltage and current) to efficiently excite the bromine Kα line.

    • Use a suitable detector and filter to optimize the signal-to-background ratio for bromine.

  • Analysis:

    • Place the sample pellet in the XRF spectrometer.

    • Acquire the X-ray spectrum for a sufficient time to obtain good counting statistics.

  • Quantification:

    • For accurate quantification, a calibration must be performed using matrix-matched standards. This can be achieved by preparing a set of standards with known bromine concentrations in a similar organic matrix.

    • Alternatively, standardless fundamental parameters (FP) analysis can provide semi-quantitative results.

Ensuring Trustworthiness: A Self-Validating System

The validity of any analytical result is underpinned by a robust quality control framework. The protocols described above should be implemented within a system that ensures self-validation.

Method Validation and Quality Control Logic

cluster_validation Method Validation (ICH Q2(R1)) cluster_qc Routine Quality Control Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate Precision) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Cal_Blank Calibration Blank Cal_Standards Calibration Standards CRM_Check CRM/QC Check Standard Spike_Recovery Spike Recovery Duplicates Sample Duplicates Method_Selection Analytical Method Selection Validation_Protocol Develop Validation Protocol Method_Selection->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Validation_Report Generate Validation Report Execute_Validation->Validation_Report Routine_Analysis Routine Sample Analysis Validation_Report->Routine_Analysis

Caption: A self-validating system for elemental analysis.

Conclusion: A Path to Confident Bromine Analysis

The accurate elemental analysis of brominated heterocyclic aldehydes is a critical, yet achievable, analytical challenge. By understanding the principles, strengths, and limitations of techniques such as CIC, ICP-MS, and XRF, researchers can select the most appropriate method for their specific needs. The judicious use of certified reference materials, coupled with the implementation of robust, validated analytical protocols, forms the bedrock of a self-validating system that ensures the integrity and reliability of the generated data. This comprehensive approach empowers scientists and drug development professionals to make informed decisions with confidence, ultimately advancing the frontiers of pharmaceutical and materials science.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. ResearchGate. [Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories. [Link]

  • CERTIFIED REFERENCE MATERIAL Organic substance. CPAchem. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-methylthiazole-4-carbaldehyde

Topic: Audience: Researchers, scientists, and drug development professionals. Operational Directive: The "Unknown Intermediate" Protocol From the Desk of the Senior Application Scientist: You are handling 2-Bromo-5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Operational Directive: The "Unknown Intermediate" Protocol

From the Desk of the Senior Application Scientist:

You are handling 2-Bromo-5-methylthiazole-4-carbaldehyde (CAS: 16629-19-9*). In drug discovery, we often encounter "orphan" intermediates—compounds with defined structures but sparse toxicological data. Do not let the lack of a specific LD50 value lull you into complacency.

We must apply the Functional Group Analogy Principle . This molecule combines three distinct hazard vectors:

  • The Thiazole Core: Biologically active scaffold, often associated with kinase inhibition or metabolic modulation. Treat as a potential systemic toxicant.[1]

  • The Aldehyde (-CHO) at C4: Highly reactive electrophile. Capable of Schiff base formation with proteins (sensitization risk) and oxidation to the corresponding carboxylic acid (corrosivity risk).

  • The Bromine at C2: Increases lipophilicity (skin absorption) and classifies the waste as halogenated.

The Golden Rule: Treat this compound as a Potent Sensitizer and Lachrymator until proven otherwise. All handling occurs inside a containment device.

Risk Assessment & PPE Matrix

The following PPE selection is based on the "Worst-Case Barrier" method, assuming the compound is a solid that may sublime or dust, or an oil that permeates nitrile.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)Alternative: Laminate (Silver Shield) for spill cleanup.Permeation Dynamics: Thiazoles are heterocyclic aromatics that can swell standard latex. Nitrile offers superior resistance to the aldehyde moiety. Double gloving provides a "breakthrough buffer" of ~15-30 minutes if the outer glove is compromised.
Eye/Face Chemical Splash Goggles (Indirect Venting)Strictly Prohibited: Safety Glasses with side shields.Lachrymatory Risk: Aldehydes are notorious lachrymators. Vapors or dust can bypass side shields, reacting with the moisture in the eye to form acidic byproducts. Goggles provide a hermetic seal.
Respiratory Fume Hood (Face Velocity: 100 fpm) Backup: P100/OV Combo RespiratorVapor Pressure: While likely a solid/low-melting solid, the aldehyde group is volatile. Inhalation risks include sensitization (asthma-like symptoms) and mucous membrane necrosis.
Body Tyvek® Lab Coat (Closed Front) + Polyethylene Apron Dust Migration: Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom. Tyvek sheds particles and resists liquid splashes.

Operational Protocols: Step-by-Step

Phase A: Receiving & Storage (The "First Contact")
  • Inspection: Upon receipt, inspect the septum/cap for yellowing or crusting. This indicates oxidation of the aldehyde to the acid (2-bromo-5-methylthiazole-4-carboxylic acid) or HBr release.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes auto-oxidize in air.

    • Self-Validating Step: Wrap the cap in Parafilm. If the Parafilm becomes brittle or discolored over time, your primary seal is leaking corrosive vapors.

Phase B: Weighing & Transfer (The Critical Zone)
  • Context: This is where 90% of exposures occur due to static-induced dusting.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Thiazole crystals are often static-prone.

  • The "Tunnel" Method: Do not weigh on an open bench. If a balance enclosure is unavailable, place the balance deep inside the fume hood.

  • Solvent Dampening: If the synthesis allows, pre-weigh the solvent in the flask, then add the solid directly to the solvent to immediately suppress dust.

Phase C: Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber or oil bubbler. Do not seal a reaction containing this aldehyde if heating; pressure buildup from decomposition is a risk.

  • Quenching (Emergency): Keep a saturated solution of Sodium Bisulfite (NaHSO₃) nearby. Bisulfite rapidly forms an adduct with the aldehyde, neutralizing its electrophilic reactivity.

Disposal Strategy: The Halogenated Pathway

Crucial Distinction: Because of the Bromine atom (C2 position), this cannot go into the general organic waste stream. It must be segregated to prevent catalytic corrosion of the waste drums.

Waste StreamCriteriaTreatment Action
Stream A: Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label as "Toxic Solid - Halogenated."
Stream B: Liquid Waste Mother liquors, reaction mixtures.HALOGENATED ORGANIC WASTE. Do not mix with strong oxidizers (Nitric acid) or strong bases, as exothermic polymerization of the aldehyde may occur.
Stream C: Quenched Spills Material treated with Bisulfite.[2]Adjust pH to 6-8 before disposal.[2] Label as "Quenched Aldehyde/Halogenated."

Visualization: Safe Handling Workflow

The following diagram illustrates the "Closed Loop" safety logic, ensuring that at no point is the operator exposed to the open substance without engineering controls.

SafeHandling Storage Cold Storage (2-8°C, Argon) Inspection Integrity Check (Parafilm/Cap) Storage->Inspection Retrieval PPE Don PPE: Double Nitrile + Goggles Inspection->PPE Pass Waste Disposal (Halogenated Stream) Inspection->Waste Fail (Crusted/Leaking) Weighing Weighing (Fume Hood/Static Control) PPE->Weighing Transfer Reaction Reaction Setup (Closed System) Weighing->Reaction Dissolution Spill Spill Event Weighing->Spill Reaction->Waste Post-Process Reaction->Spill Neutralize Apply NaHSO3 (Bisulfite) Spill->Neutralize Immediate Action Neutralize->Waste Safe pH 6-8

Caption: Operational workflow for 2-Bromo-5-methylthiazole-4-carbaldehyde, emphasizing the diversion of compromised material and the bisulfite neutralization loop for spills.

References

  • PubChem. (n.d.). Compound Summary: Thiazole-4-carboxaldehyde (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Note on CAS: CAS 16629-19-9 is referenced in specific custom synthesis catalogs. If this CAS does not match your vendor's label, verify the structure (2-Bromo-5-methylthiazole-4-carbaldehyde) as CAS numbers for intermediates can vary by salt form or hydration state.

Sources

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